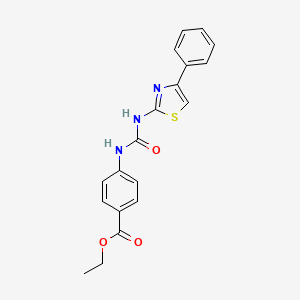

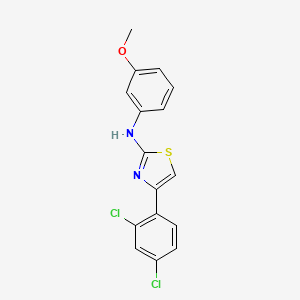

![molecular formula C7H10O2 B2541639 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde CAS No. 2416231-54-2](/img/structure/B2541639.png)

2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar bicyclic structures has been reported in the literature. For instance, an efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Chemical Reactions Analysis

While specific chemical reactions involving 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde were not found, studies on similar bicyclic structures have been reported. For example, the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins has been presented as an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

Thermochemical properties of similar oxabicyclo-heptanes have been studied . These studies include calculations of enthalpies of formation, entropy, and heat capacity values .Scientific Research Applications

Stereocontrolled Synthesis

4-Oxoazetidine-2-carbaldehydes, closely related to 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde, serve as versatile intermediates in stereocontrolled synthesis. These compounds are valued for their dual reactivity, acting both as protected α-amino aldehydes and masked β-amino acids. This dual reactivity has been harnessed in the synthesis of a variety of biologically relevant substances, including α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products. The strategic use of these intermediates facilitates diastereoselective processes, highlighting their significance in the preparation of substances with potential biological interest (Alcaide & Almendros, 2002).

Functional Diversity and Drug Analogs

Another avenue of research involves the use of 2-Oxa-5-azabicyclo[2.2.1]heptane, a scaffold that shares structural features with 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde, as a platform for functional diversity. This approach has led to the synthesis of backbone-constrained analogues of gamma-aminobutyric acid (GABA) and drugs like baclofen and pregabalin. The modifications introduced on the tertiary C-3 atom of the core structure aim to explore the potential of these analogues in drug discovery and development, highlighting the compound's utility in generating structurally constrained versions of therapeutically relevant molecules (Garsi et al., 2022).

Organocatalytic Applications

The research also extends into organocatalysis, where constrained beta-proline analogues, structurally related to 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde, have demonstrated potential. These bicyclic systems have shown enhanced selectivity in catalytic processes, such as the direct aldol reaction between acetone and 4-nitrobenzaldehyde. The increased enantioselectivity offered by these systems over their monocyclic analogues underscores the importance of the acid geometry and conformation of the pyrrolidine ring in catalytic efficiency, providing insights into the structural factors influencing organocatalytic performance (Armstrong et al., 2009).

properties

IUPAC Name |

2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-3-6-4-9-7-1-5(6)2-7/h3,5-7H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHFKPXSNPKIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1OCC2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

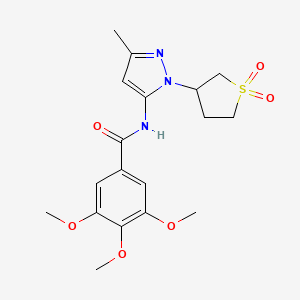

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

![7-Bromospiro[chromane-2,3'-thietan]-4-one](/img/structure/B2541568.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)

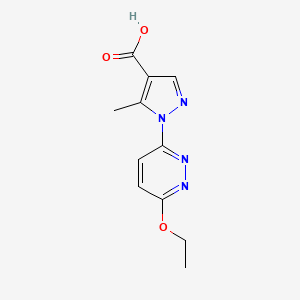

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)

![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2541572.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)

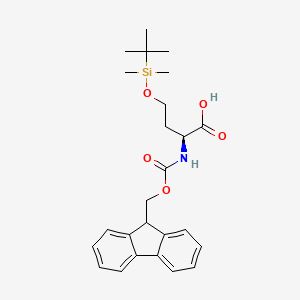

![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)